molecular formula C7H5FN2O4 B060350 2-Amino-5-fluoro-4-nitrobenzoic acid CAS No. 174566-51-9

2-Amino-5-fluoro-4-nitrobenzoic acid

Cat. No. B060350
M. Wt: 200.12 g/mol
InChI Key: WVJVJQGXIAONSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multistep chemical processes including nitrification, esterification, and hydronation starting from simpler benzoic acid compounds. For instance, methyl 2-amino-5-fluorobenzoate can be synthesized from 3-fluorobenzoic acid through nitrification, esterification, and reduction processes, yielding significant final products with high purity and yield Yin Jian-zhong, 2010.

Molecular Structure Analysis

The molecular structure of related compounds, like 5-amino-2-nitrobenzoic acid, has been studied using techniques such as X-ray diffraction, revealing its crystalline structure and how it forms hydrogen bonds within the crystal lattice. These studies help in understanding the molecular geometry and interactions at the atomic level R. Mrozek & T. Głowiak, 2004.

Scientific Research Applications

  • Sensitive Detection of Peptide Activity : Yoshinaga et al. (1994) developed a sensitive method to detect peptides using a derivatization reagent, which is crucial for analyzing amino acid composition and activity in biological samples (Yoshinaga et al., 1994).

  • High-Performance Liquid Chromatography (HPLC) : Watanabe and Imai (1981) described the use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a pre-column fluorescent labeling reagent for HPLC of amino acids, which is essential in biochemistry and medical diagnostics (Watanabe & Imai, 1981).

  • Solid-Phase Synthesis : Research by Kilburn et al. (2000) and others has explored the use of related compounds in solid-phase synthesis, a critical method in drug discovery for generating various pharmacologically relevant molecules (Kilburn, Lau, & Jones, 2000).

  • Building Blocks for Heterocyclic Scaffolds : Křupková et al. (2013) discussed using related chloro-fluoro-nitrobenzoic acid as a building block for synthesizing various heterocyclic compounds, which are foundational structures in many therapeutic agents (Křupková, Funk, Soural, & Hlaváč, 2013).

  • Fluorometric Determination : Imai and Watanabe (1981) demonstrated the use of related fluorogenic reagents for the sensitive and selective determination of amino acids, beneficial in various biochemical and clinical contexts (Imai & Watanabe, 1981).

Safety And Hazards

While specific safety data for 2-Amino-5-fluoro-4-nitrobenzoic acid is not available, it’s important to handle all chemical substances with care, using appropriate personal protective equipment and following standard safety procedures .

properties

IUPAC Name

2-amino-5-fluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJVJQGXIAONSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluoro-4-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YC Chen - 2017 - search.proquest.com
Eukaryotic protein kinases are a large family of enzymes that catalyze the phosphoryl group transfer from ATP to substrate proteins to regulate numerous essential biological processes. …
Number of citations: 0 search.proquest.com
A Kung - 2017 - search.proquest.com
… Briefly, the synthesis of probe 10, started with the 2-amino-5-fluoro-4-nitrobenzoic acid and was added to foramidine acetate to close the ring and generate 6-fluoro-7-niroquinazolin4(3H…
Number of citations: 0 search.proquest.com

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